methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate is a versatile chemical compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound contains a thiazole ring, a pyrazole ring, and a benzoate ester, making it a multifaceted molecule with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound .
Scientific Research Applications
Methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate is unique due to its combination of a thiazole ring, a pyrazole ring, and a benzoate ester, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for diverse applications .
Properties
IUPAC Name |
methyl 4-[2-[(2-ethylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-3-21-14(8-9-18-21)15(22)20-17-19-13(10-25-17)11-4-6-12(7-5-11)16(23)24-2/h4-10H,3H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUXDUJTZRONPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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